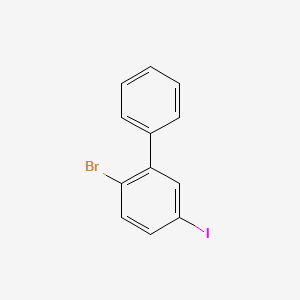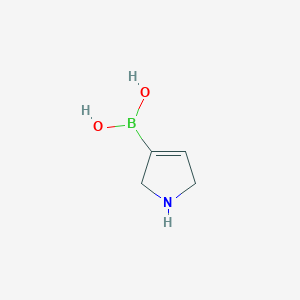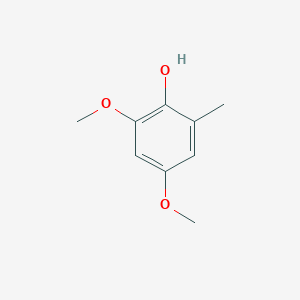
2,4-Dimethoxy-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is found in various natural sources, including smoked foods and certain plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-methylphenol typically involves the reaction of methylphenol (cresol) with methanol in the presence of a base. The process can be summarized as follows:
Starting Materials: Methylphenol (cresol), methanol, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to mix and heat the starting materials.
Continuous Monitoring: Monitoring the reaction conditions to ensure optimal yield and purity.
Automated Purification: Employing automated systems for distillation and recrystallization to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroquinones and related reduced compounds.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,4-Dimethoxy-6-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Signal Transduction: Modulates signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
2,6-Dimethoxy-4-methylphenol:
4-Allyl-2,6-dimethoxyphenol:
3,5-Dimethoxy-4-hydroxytoluene: Another related compound with similar functional groups
Uniqueness: 2,4-Dimethoxy-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups makes it a valuable compound in various applications .
Properties
CAS No. |
53887-78-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5,10H,1-3H3 |
InChI Key |
KJRBBVPGJVQGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


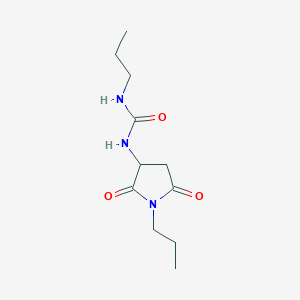


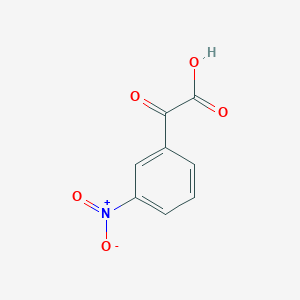
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)

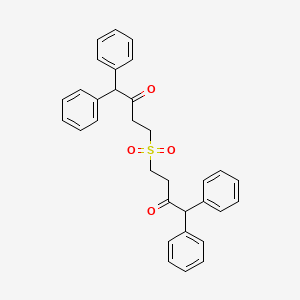
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)
